![molecular formula C24H27N3O6S2 B2828473 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 931942-85-7](/img/no-structure.png)

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

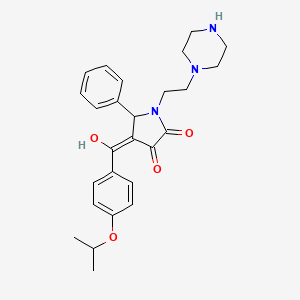

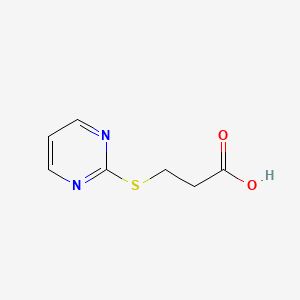

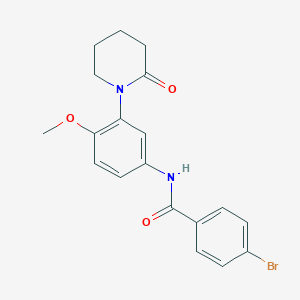

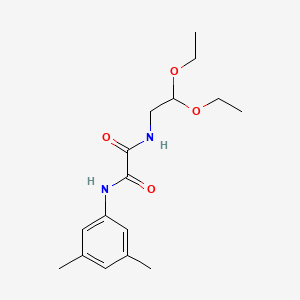

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O6S2 and its molecular weight is 517.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds containing sulfonyl, sulfanyl, and acetamide groups have been extensively synthesized and characterized due to their potential in various applications. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the interest in understanding the chemiluminescent properties of these compounds. These dioxetanes have been found to be stable at room temperature and exhibit chemiluminescence upon base-induced decomposition, highlighting their potential in chemical sensing and imaging applications (Watanabe et al., 2010).

Pharmacological Potential

The structure of interest shares similarities with compounds that have been explored for their pharmacological potential. Notably, compounds with a dihydropyrimidin-2-yl sulfanyl moiety have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway. Such compounds are considered potent against human TS and DHFR, indicating their potential as chemotherapeutic agents (Gangjee et al., 2008). Furthermore, derivatives of ethyl nipecotate featuring a sulfanyl acetamide moiety have been synthesized and evaluated for their antibacterial and anti-enzymatic activities, showing promise in the development of new antimicrobial agents (Nafeesa et al., 2017).

Molecular Docking and Antiviral Activity

The exploration of compounds with similar structures for antiviral activity, particularly against COVID-19, has been of significant interest. Quantum chemical insights into the structure, natural bond orbital (NBO) analysis, and molecular docking studies have been performed to evaluate the potential of such compounds as antiviral agents. These studies provide valuable information on the drug-likeness and pharmacokinetic properties of the compounds, including their ability to inhibit SARS-CoV-2 protease, thus highlighting their potential in the design of new antiviral drugs (Mary et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-amino-5-methoxyphenyl)acetamide to form the corresponding amide. The amide is then reacted with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "thionyl chloride", "N-(2-amino-5-methoxyphenyl)acetamide", "5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "2,5-dimethoxybenzoic acid is reacted with thionyl chloride to form 2,5-dimethoxybenzoyl chloride.", "2,5-dimethoxybenzoyl chloride is reacted with N-(2-amino-5-methoxyphenyl)acetamide in the presence of a base to form the corresponding amide.", "The amide is then reacted with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the final product, 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide." ] } | |

CAS-Nummer |

931942-85-7 |

Molekularformel |

C24H27N3O6S2 |

Molekulargewicht |

517.62 |

IUPAC-Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H27N3O6S2/c1-24(2,3)15-6-9-17(10-7-15)35(30,31)20-13-25-23(27-22(20)29)34-14-21(28)26-18-12-16(32-4)8-11-19(18)33-5/h6-13H,14H2,1-5H3,(H,26,28)(H,25,27,29) |

InChI-Schlüssel |

KNKFQOPAOROUME-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)

![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2828407.png)

![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)

![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)